molecular formula C12H15F2NO3 B2725219 Tert-butyl 4-amino-3-(difluoromethoxy)benzoate CAS No. 2248355-14-6

Tert-butyl 4-amino-3-(difluoromethoxy)benzoate

Cat. No. B2725219
CAS RN: 2248355-14-6
M. Wt: 259.253
InChI Key: DDSXRJOIVRJJDW-UHFFFAOYSA-N
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Description

“Tert-butyl 4-amino-3-(difluoromethoxy)benzoate” is likely a derivative of "tert-Butyl 4-aminobenzoate" . The “tert-butyl” group is a common protecting group in organic chemistry, often used because it’s stable under a variety of conditions and can be removed easily when no longer needed .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the “benzoate” part of the name) with various substituents attached, including a tert-butyl group, an amino group, and a difluoromethoxy group. The exact structure would depend on the specific locations of these substituents on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, “tert-Butyl 4-aminobenzoate” is reported to be a solid at 20 degrees Celsius .

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For example, “tert-Butyl 4-aminobenzoate” is reported to cause skin irritation, serious eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

tert-butyl 4-amino-3-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3/c1-12(2,3)18-10(16)7-4-5-8(15)9(6-7)17-11(13)14/h4-6,11H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSXRJOIVRJJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-3-(difluoromethoxy)benzoate

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